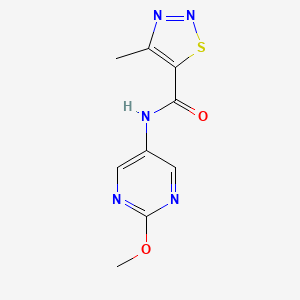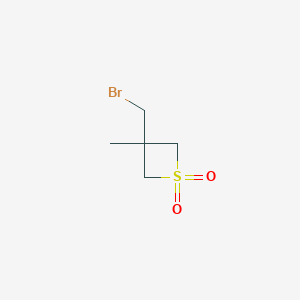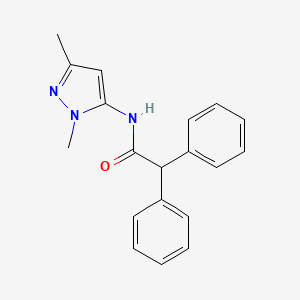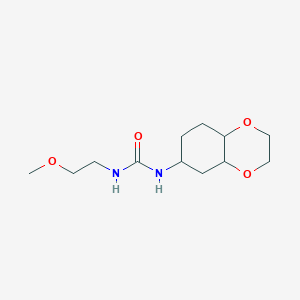![molecular formula C12H19Cl B2751016 1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane CAS No. 2287280-56-0](/img/structure/B2751016.png)
1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-cyclohexylbicyclo[111]pentane is a unique organic compound characterized by its bicyclo[111]pentane core structureThe bicyclo[1.1.1]pentane framework is known for its rigidity and ability to act as a bioisostere for para-substituted benzene rings, making it a valuable scaffold in drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane typically involves the preparation of [1.1.1]propellane as a key intermediate. One common method starts with the conversion of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane to [1.1.1]propellane using methyllithium in diethyl ether . The [1.1.1]propellane is then reacted with cyclohexylmagnesium bromide to introduce the cyclohexyl group, followed by chloromethylation to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This approach allows for efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or reduction to yield hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the chloromethyl group to an alcohol.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the chloromethyl group to a methyl group.
Major Products Formed:
Substitution Products: Azides, thiocyanates, and other substituted derivatives.
Oxidation Products: Alcohols and carboxylic acids.
Reduction Products: Hydrocarbons and methyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane involves its interaction with molecular targets through its chloromethyl and cyclohexyl groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)bicyclo[1.1.1]pentane: Lacks the cyclohexyl group, making it less hydrophobic and potentially less effective in certain applications.
3-Cyclohexylbicyclo[1.1.1]pentane: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
1-(Bromomethyl)-3-cyclohexylbicyclo[1.1.1]pentane: Similar structure but with a bromomethyl group, which may exhibit different reactivity and biological activity.
Uniqueness: 1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane is unique due to the presence of both the chloromethyl and cyclohexyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s versatility in various applications, making it a valuable tool in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
1-(chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Cl/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBNXLUQHQGKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2750935.png)

![2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2750937.png)

![methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2750940.png)
![2-(benzylsulfanyl)-1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2750941.png)

![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2750945.png)



![N'-(2-methoxyphenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2750952.png)

